molecular formula C8H10N2O4 B8803265 ethyl 2-acetamidooxazole-4-carboxylate CAS No. 35629-42-6

ethyl 2-acetamidooxazole-4-carboxylate

Cat. No.: B8803265
CAS No.: 35629-42-6
M. Wt: 198.18 g/mol
InChI Key: GWMNQIHIUZOPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-acetamidooxazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H8N2O4. This compound is part of the oxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamidooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . The reaction conditions often require a catalyst, such as Cu(I) or Ru(II), to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-acetamidooxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce amine-functionalized oxazoles.

Scientific Research Applications

ethyl 2-acetamidooxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-acetamidooxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The acetylamino group may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-acetamidooxazole-4-carboxylate is unique due to the presence of both the oxazole ring and the acetylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

35629-42-6

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 2-acetamido-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-3-13-7(12)6-4-14-8(10-6)9-5(2)11/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

GWMNQIHIUZOPHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.0 g (6.40 mmol) 2-Amino-oxazole-4-carboxylic acid ethyl ester and 9.1 mL (96.3 mmol) acetic acid anhydride are stirred for 2 d at rt. The mixture is concentrated in vacuo to yield the desired product which is used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1 g (6.41 mmol) ethyl 2-aminooxazole-4-carboxylate and 9.1 ml (96.3 mmol) acetic acid anhydride are stirred at r.t. over night. The solvent is removed in vacuo. Toluene is added and evaporated. This procedure is repeated three times.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One

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